Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate
CAS No.: 861210-45-9
Cat. No.: VC5945309
Molecular Formula: C21H22F3N5O2
Molecular Weight: 433.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861210-45-9 |
|---|---|
| Molecular Formula | C21H22F3N5O2 |
| Molecular Weight | 433.435 |
| IUPAC Name | methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate |
| Standard InChI | InChI=1S/C21H22F3N5O2/c1-3-4-5-9-12-16-18(19(30)31-2)27-28-29(16)20-25-15(14-10-7-6-8-11-14)13-17(26-20)21(22,23)24/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
| Standard InChI Key | ZABQZJNQRIKYGA-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=C(N=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A 1,2,3-triazole ring substituted at the 1-position with a pyrimidinyl group and at the 5-position with a hexyl chain.
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A 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl group, introducing aromaticity and electron-withdrawing characteristics via the trifluoromethyl substituent.
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A methyl ester at the 4-position of the triazole, enhancing solubility and enabling further functionalization.
The IUPAC name, methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazole-4-carboxylate, reflects this arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C<sub>21</sub>H<sub>22</sub>F<sub>3</sub>N<sub>5</sub>O<sub>2</sub> |
| Average mass | 433.434 g/mol |
| Monoisotopic mass | 433.172560 g/mol |
| ChemSpider ID | 4392060 |
| MDL number | MFCD03787555 |
Spectral Characteristics
While experimental spectral data (NMR, IR) for this specific compound are unavailable in public databases, analogous triazole-pyrimidine hybrids exhibit:
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<sup>1</sup>H NMR: Resonances for the hexyl chain (δ 0.8–1.6 ppm), triazole protons (δ 7.2–8.1 ppm), and pyrimidine aromatic protons (δ 8.3–8.9 ppm) .
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<sup>19</sup>F NMR: A singlet near δ -60 ppm for the trifluoromethyl group .
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HRMS: A molecular ion peak at m/z 433.172560 [M+H]<sup>+</sup> .
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound is synthesized via a click chemistry approach, as demonstrated for structurally related triazole derivatives . A representative protocol involves:
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Alkyne Preparation: Reacting 4-phenyl-6-(trifluoromethyl)-2-ethynylpyrimidine with methyl 5-azidohexanoate.
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Cycloaddition: Catalyzing the reaction with CuSO<sub>4</sub>/sodium ascorbate in a THF:water (1:1) solvent system at room temperature for 12 hours .
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Purification: Isolation via flash chromatography (hexane:ethyl acetate = 6:4) yields the product in moderate-to-high purity .
Table 2: Reaction Conditions for CuAAC
| Parameter | Detail |
|---|---|
| Catalyst system | CuSO<sub>4</sub>/sodium ascorbate |
| Solvent | THF:water (1:1) |
| Temperature | Room temperature (25°C) |
| Reaction time | 12 hours |
| Yield (estimated) | 60–75% (based on analogs ) |
Computational Modeling
Molecular dynamics (MD) simulations of analogous triazole-pyrimidine hybrids reveal:
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Binding stability: RMSD values <3.5 Å over 30 ns trajectories, indicating stable ligand-receptor interactions .
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Key interactions:
Structural and Electronic Analysis
Conformational Flexibility
The hexyl chain introduces hydrophobicity, while the trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Quantum mechanical calculations predict:
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A dihedral angle of 120–130° between the triazole and pyrimidine rings, minimizing steric hindrance.
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Electrostatic potential maps showing electron-deficient regions at the triazole core, favoring electrophilic substitution reactions .
Solubility and LogP
Estimated properties include:
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